molecular formula C17H16ClF3N4S B2845694 N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 1024082-30-1

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B2845694
CAS No.: 1024082-30-1
M. Wt: 400.85
InChI Key: WKDDTBRSGZJRIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a synthetic small molecule characterized by a piperazine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group at the 4-position and a 4-chlorophenylcarbothioamide moiety at the 1-position. The trifluoromethyl and chlorophenyl groups enhance lipophilicity and electronic stability, which are critical for target binding and metabolic resistance .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4S/c18-13-2-4-14(5-3-13)23-16(26)25-9-7-24(8-10-25)15-6-1-12(11-22-15)17(19,20)21/h1-6,11H,7-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDTBRSGZJRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (R1, R2) Biological Target IC50/EC50 Reference ID
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide R1: 4-chlorophenyl; R2: 5-CF3-pyridin-2-yl Undefined (structural analog) N/A
ML267 R1: 4-methoxypyridin-2-yl; R2: 3-Cl-5-CF3-pyridin-2-yl Bacterial Sfp-PPTase Submicromolar
NCT-502 R1: 4,6-dimethylpyridin-2-yl; R2: 5-CF3-pyridin-2-yl PHGDH 3.7 μM
NCT-503 R1: 4,6-dimethylpyridin-2-yl; R2: 4-CF3-benzyl Inactive control (no PHGDH inhibition) N/A
4-{[3-chloro-5-CF3-pyridin-2-yl]methyl}-N-(4-chlorophenyl)piperazine-1-carbothioamide R1: 4-chlorophenyl; R2: 3-Cl-5-CF3-pyridin-2-yl-methyl Undefined N/A

Key Observations:

Role of Pyridine Substituents: The 5-(trifluoromethyl)pyridin-2-yl group in NCT-502 and the target compound is critical for PHGDH inhibition. Replacement with a 4-(trifluoromethyl)benzyl group (NCT-503) abolishes activity, highlighting the necessity of the pyridinyl moiety for target engagement .

Impact of the N-Aryl Group: The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to the 4-methoxypyridin-2-yl group in ML265. NCT-502’s 4,6-dimethylpyridin-2-yl group optimizes PHGDH binding, as methylation likely improves steric fit and metabolic stability .

Carbothioamide vs. Carboxamide :

  • Carbothioamide derivatives (e.g., ML267, NCT-502) generally exhibit stronger hydrogen-bonding interactions with enzymes compared to carboxamides (e.g., 4-[3-Cl-5-CF3-pyridin-2-yl]-N-[3-CF3-phenyl]piperazine-1-carboxamide). This difference may explain the higher potency of carbothioamides in enzyme inhibition .

Key Observations:

Synthetic Challenges :

  • NCT-502’s low yield (26%) reflects the complexity of introducing the 5-(trifluoromethyl)pyridin-2-yl group, requiring multistep purifications .
  • ML267’s synthesis leverages straightforward piperazine substitutions, enabling scalable production .

Metabolic Stability :

  • Trifluoromethyl groups in NCT-502 and ML267 reduce oxidative metabolism, extending half-life .
  • The dihydrobenzo[b][1,4]dioxine group in a related analog () may further enhance stability due to electron-withdrawing effects .

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